molecular formula C11H9ClN4O B7639211 2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide

2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide

Cat. No. B7639211
M. Wt: 248.67 g/mol
InChI Key: YXGKNZXWSWPGRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide, also known as TAK-659, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.

Mechanism of Action

2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide selectively inhibits BTK, a key enzyme in B-cell receptor signaling. BTK plays a crucial role in B-cell activation, proliferation, and survival. Inhibition of BTK by this compound leads to the suppression of B-cell receptor signaling, resulting in the inhibition of B-cell proliferation and survival. This mechanism of action makes this compound a promising therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and physiological effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. Inhibition of BTK by this compound leads to the suppression of B-cell activation, proliferation, and survival. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in preclinical models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide has several advantages for lab experiments, including its high selectivity for BTK, its potent anti-tumor activity in B-cell malignancies, and its potential therapeutic applications in autoimmune diseases. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for the research and development of 2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide. One direction is to investigate the potential therapeutic applications of this compound in other diseases, such as multiple sclerosis and primary Sjogren's syndrome. Another direction is to develop new formulations of this compound for improved pharmacokinetics and bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for its potential clinical use.

Synthesis Methods

The synthesis of 2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide involves several steps, including the reaction of 5-chloro-6-cyanopyridine-2-carboxylic acid with propargylamine, followed by the reaction of the resulting intermediate with N,N-dimethylformamide dimethyl acetal and acetic anhydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, this compound has demonstrated significant anti-tumor activity in B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. This compound has also shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, by inhibiting B-cell receptor signaling.

properties

IUPAC Name

2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O/c1-2-5-14-11(17)7-15-10-4-3-8(12)9(6-13)16-10/h1,3-4H,5,7H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGKNZXWSWPGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CNC1=NC(=C(C=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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